molecular formula C9H5N3 B11918990 Quinazoline-8-carbonitrile

Quinazoline-8-carbonitrile

Cat. No.: B11918990
M. Wt: 155.16 g/mol
InChI Key: NAKTYXQGSHBXRJ-UHFFFAOYSA-N
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Description

Quinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline-8-carbonitrile typically involves the condensation of 2-aminobenzonitrile with formamide or formic acid under acidic or basic conditions. One common method involves heating 2-aminobenzonitrile with formamide in the presence of a catalyst such as phosphorous oxychloride (POCl3) to yield this compound . Another approach involves the cyclization of 2-aminobenzonitrile with formic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinazoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Quinazoline-8-carboxylic acid

    Reduction: Quinazoline-8-methanamine

    Substitution: Various substituted quinazoline derivatives

Comparison with Similar Compounds

Quinazoline-8-carbonitrile can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

quinazoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKTYXQGSHBXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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